Hydroxythio Acetildenafil

Analytical Chemistry Forensic Toxicology Dietary Supplement Adulteration

Hydroxythio Acetildenafil is a certified reference standard (≥95% purity) uniquely engineered for precise LC-MS/MS adulterant detection. Its distinct molecular weight (498.64 g/mol) and LogP (2) enable unambiguous precursor ion selection and baseline chromatographic separation from analogous PDE5 inhibitors like Acetildenafil. Choose this standard to establish robust, regulatory-compliant analytical methods for forensic and QC screening of dietary supplements.

Molecular Formula C25H34N6O3S
Molecular Weight 498.646
CAS No. 1159977-47-5
Cat. No. B565162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxythio Acetildenafil
CAS1159977-47-5
Synonyms5-[2-Ethoxy-5-[2-[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-7-thio-pyrazolo[4,3-d]pyrimidine;  1-[3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]-2-[4-(2-hydroxyethyl)-
Molecular FormulaC25H34N6O3S
Molecular Weight498.646
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
InChIInChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35)
InChIKeyGOXVEZHZFNNJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxythio Acetildenafil (CAS 1159977-47-5): Reference Standard for PDE5 Inhibitor Analog Research


Hydroxythio Acetildenafil (CAS 1159977-47-5) is a synthetic structural analog of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor [1]. It features a thio-substituted pyrazolopyrimidine core and a hydroxyethyl-modified piperazine moiety, distinguishing it from other Sildenafil analogs. The compound is primarily utilized as a certified reference standard for analytical method development, forensic screening, and quality control in the detection of adulterants in dietary supplements .

Why Generic PDE5 Inhibitor Analogs Cannot Replace Hydroxythio Acetildenafil in Analytical Workflows


In-class PDE5 inhibitor analogs (e.g., Acetildenafil, Hydroxyacetildenafil, Thiohomosildenafil) exhibit distinct molecular weights, fragmentation patterns, and chromatographic retention times due to specific structural modifications. Substituting one analog for another in an analytical method without revalidation leads to inaccurate quantification and false negatives/positives in adulterant screening [1]. Hydroxythio Acetildenafil possesses a unique combination of a thio group on the pyrazolopyrimidine core and a hydroxyethyl group on the piperazine ring, resulting in physicochemical properties that are not interchangeable with those of its closest structural relatives, as quantified below.

Quantitative Differentiation of Hydroxythio Acetildenafil from Structural Analogs


Molecular Weight Differentiation from Closest Analogs

Hydroxythio Acetildenafil possesses a molecular weight of 498.64 g/mol, which is distinct from the molecular weights of other Sildenafil analogs commonly encountered in forensic and quality control laboratories. This difference is critical for accurate identification via mass spectrometry. Specifically, it is heavier than Acetildenafil (466.58 g/mol) due to the presence of a sulfur atom and a hydroxyethyl group, and differs from Thiohomosildenafil (504.7 g/mol) due to the absence of an additional methylene group [1].

Analytical Chemistry Forensic Toxicology Dietary Supplement Adulteration

Certified Reference Standard Purity and Traceability

Hydroxythio Acetildenafil is commercially available as a certified reference standard with a specified purity of ≥95% or ≥98% depending on the vendor, enabling accurate quantification in analytical assays . This level of characterization is essential for forensic and regulatory laboratories, where the use of non-certified, research-grade analogs can compromise method accuracy and legal defensibility. In contrast, many Sildenafil analogs are primarily sold as research compounds without certified purity documentation.

Method Validation Quality Control Regulatory Compliance

Lipophilicity and Chromatographic Behavior

Hydroxythio Acetildenafil exhibits a predicted octanol-water partition coefficient (XLogP3-AA) of 2, indicating moderate lipophilicity [1]. This value is lower than that of Sildenafil (XLogP3-AA = 2.7), suggesting altered chromatographic retention on reversed-phase columns [2]. The hydroxyethyl group on the piperazine ring contributes to increased polarity, which affects its elution profile in HPLC and its ionization efficiency in mass spectrometry compared to non-hydroxylated analogs such as Acetildenafil.

Chromatography Method Development Physicochemical Profiling

Recommended Storage and Handling Conditions

Hydroxythio Acetildenafil requires storage at -20°C with shipping on dry ice to maintain stability . For long-term reference standard storage, some vendors recommend -80°C to prevent degradation . This contrasts with Sildenafil citrate, which is typically stored at room temperature in a sealed container. The need for frozen storage is attributed to the presence of the thio group, which can undergo oxidation, and the hydroxyethyl group, which may participate in esterification or other degradation pathways under ambient conditions.

Stability Sample Management Logistics

Distinctive Physical Appearance and Handling Characteristics

Hydroxythio Acetildenafil is described as a dark orange to light brown or off-white solid, depending on the vendor and batch . This coloration is distinctive compared to Sildenafil citrate, which is typically a white to off-white crystalline powder. The colored appearance may indicate the presence of the thio-substituted pyrazolopyrimidine chromophore, which absorbs in the visible spectrum. This visual characteristic can serve as a preliminary, albeit non-definitive, indicator of compound identity upon receipt.

Material Characterization Sample Identification Laboratory Handling

Validated Application Scenarios for Hydroxythio Acetildenafil Based on Quantitative Evidence


Certified Reference Standard for LC-MS/MS Adulterant Screening Panels

Hydroxythio Acetildenafil is ideally suited as a certified reference standard for developing and validating multi-analyte LC-MS/MS methods aimed at detecting illegal adulterants in sexual enhancement dietary supplements. Its unique molecular weight of 498.64 g/mol enables unambiguous precursor ion selection, differentiating it from other Sildenafil analogs such as Acetildenafil (466.58 g/mol) and Thiohomosildenafil (504.7 g/mol) [1]. Laboratories can use this standard to establish calibration curves, determine limits of detection (LOD) and quantification (LOQ), and ensure method specificity, thereby meeting regulatory requirements for forensic and quality control testing .

Method Development and Optimization for HPLC-UV/DAD Analysis

The compound's predicted LogP of 2, which is lower than that of Sildenafil (LogP = 2.7), indicates increased polarity that directly impacts chromatographic retention [1]. Researchers can leverage this property to optimize mobile phase compositions and column chemistries for reversed-phase HPLC-UV/DAD methods. By using Hydroxythio Acetildenafil as a test probe, method developers can fine-tune gradient elution profiles to achieve baseline separation of this more polar analog from other, less polar PDE5 inhibitor adulterants, thereby enhancing method robustness and preventing co-elution issues in complex sample matrices .

Stability Studies and Reference Material Shelf-Life Determination

Given its documented requirement for storage at -20°C or -80°C, Hydroxythio Acetildenafil is an appropriate subject for stability studies investigating the degradation pathways of thio- and hydroxy-substituted PDE5 inhibitor analogs [1]. Laboratories can design accelerated stability protocols to quantify degradation products under various temperature and humidity conditions, using the compound's certified purity (≥95%) as a baseline for assessing potency loss over time . The results inform proper storage and handling procedures for reference material programs and ensure the long-term reliability of analytical standards.

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